
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that belongs to the thiazolidine-2,4-dione (TZD) family . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In the FT-IR spectrum, a carbonyl stretching band in the range of 1600–1700 was observed .Molecular Structure Analysis
The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
The presence of sulfur enhances their pharmacological properties . In the FT-IR spectrum, two carbonyl stretching bands at the range of 1600–1750, the N–H stretching vibration bands at 3393–3417, and the C=CH band at 1500–1600 were perceived, which confirmed the presence of the thiazolidine-2,4-dione moiety in the structure of the desired products .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidinedione derivatives have been explored for their antimicrobial potential. Researchers synthesized hybrid molecules by combining thiazolidinedione with the antibiotic norfloxacin . These hybrids were designed to target bacterial DNA gyrase, enhancing antibacterial effects and combating quinolone-resistant strains. Additionally, the thiazolidinedione moiety contributes to anti-pathogenicity by preventing biofilm formation .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Certain thiazolidinedione derivatives exhibit activity against PTP1B , an enzyme involved in insulin signaling. By inhibiting PTP1B, these compounds enhance insulin action and may be relevant in diabetes therapy .
Mecanismo De Acción
Target of Action
The primary target of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents . Additionally, this compound has been designed and synthesized as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with activity against diabetes mellitus (DM) .
Mode of Action
This compound interacts with its targets by binding to DNA gyrase, allowing for a more potent antibacterial effect . The compound is intended to have a new binding mode to DNA gyrase, which could potentially enhance its activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting the action of DNA gyrase . This inhibition disrupts the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription . The compound’s PTP1B inhibitory activity also impacts the insulin signaling pathway, which plays a significant role in glucose homeostasis .
Pharmacokinetics
These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve DNA-topoisomerase complex binding mode .
Result of Action
The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . As a PTP1B inhibitor, it exhibits potential anti-diabetic activity by improving insulin resistance and reducing blood glucose levels .
Safety and Hazards
Direcciones Futuras
The increasing rate of microbial infection and development of drug resistance amongst different microbial strains are the major cause of worry for human life worldwide . This prompts the medicinal chemist/pharmacologist to explore their research to find alternative antimicrobial drug therapies . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVDRPUKLBEQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

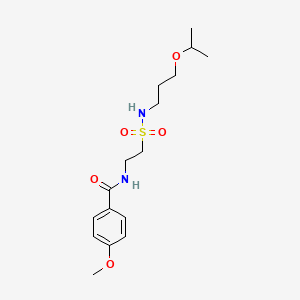
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)
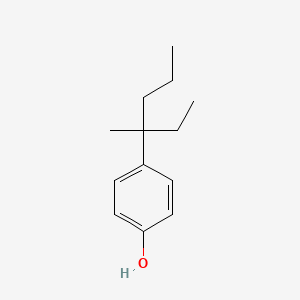
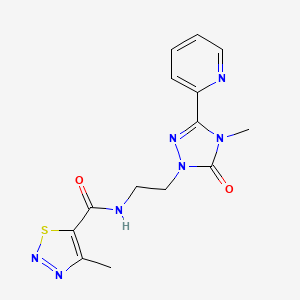

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)
![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)
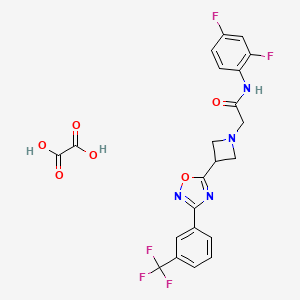
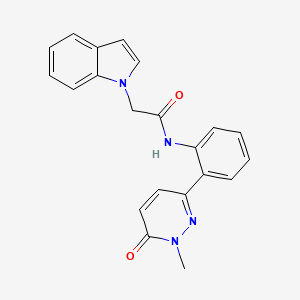
![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)